molecular formula C20H20N2O7 B2479275 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide CAS No. 2034539-26-7

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide

Cat. No.: B2479275
CAS No.: 2034539-26-7
M. Wt: 400.387
InChI Key: DUQARTVYPQSTBH-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that contains benzo[d][1,3]dioxol and dihydrobenzo[b][1,4]dioxin substructures . These substructures are found in various organic compounds, some of which have been studied for their anticancer properties .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized via palladium-catalyzed C-N cross-coupling .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple aromatic rings and functional groups . The exact structure would need to be determined through methods such as X-ray crystallography .

Scientific Research Applications

Synthesis and Chemical Reactivity

Compounds with structural elements like benzodioxoles and benzodioxins have been explored for their synthetic routes and chemical reactivity. For instance, new synthesis methods for 2,3-dihydrobenzo[1,4]dioxine and derivatives through tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of propynyloxyphenols and propynyloxyanilines have been developed, demonstrating significant stereoselectivity and potential for generating diverse molecular structures (Gabriele et al., 2006). Such methodologies could be relevant for synthesizing or modifying compounds like N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide.

Anticancer Activity

Research on hydroxyl-containing benzothiophene analogs has shown selectivity towards laryngeal cancer cells, suggesting the importance of hydroxyl groups in mediating anticancer activity. Such findings underline the potential pharmacological interest in compounds with hydroxyl groups and complex aromatic systems for anticancer applications (Haridevamuthu et al., 2023).

Optical and Electrical Properties

Studies on novel dioxime compounds containing the oxolane ring have investigated their electrical properties, revealing semiconducting behaviors and potential for application in materials science, particularly in the development of semiconducting complexes (Aydogdu et al., 2003). Such research highlights the interest in exploring the electrical and optical properties of organometallic compounds with complex ring structures.

Photoreduction and Oxidative Properties

The photoreduction of pyridine N-oxide by 1-benzyl-1,4-dihydronicotinamide has been studied, leading to the generation of hydroxyl radicals, indicating the potential of certain N-oxide compounds in photoreductive applications and their role in generating reactive oxygen species (Nakanishi et al., 2005). This research suggests avenues for the use of similar compounds in studying oxidative stress and its implications in various biological contexts.

Mechanism of Action

While the specific mechanism of action for this compound is not known, similar compounds have shown anticancer activity by causing cell cycle arrest and inducing apoptosis in cancer cells .

Future Directions

Future research could focus on determining the exact structure of this compound, developing synthesis methods, and investigating its potential biological activities . This could include testing its activity against various cancer cell lines and studying its mechanism of action .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O7/c23-14(13-2-4-15-18(8-13)27-6-5-26-15)10-22-20(25)19(24)21-9-12-1-3-16-17(7-12)29-11-28-16/h1-4,7-8,14,23H,5-6,9-11H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQARTVYPQSTBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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